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Compound of Interest

Compound Name: 3-Formylphenyl benzoate
CAS No.: 33696-06-9
Cat. No.: B2645597
. J

3-Formylphenyl benzoate, identified by CAS number 33696-06-9, is an aromatic organic
compound featuring both an aldehyde and an ester functional group.[1] This unique
bifunctionality makes it a molecule of interest for researchers in synthetic chemistry, drug
development, and materials science. The formyl group can serve as a reactive handle for a
multitude of chemical transformations, while the benzoate moiety influences the molecule's
overall electronic and steric properties.

This guide is designed for researchers, scientists, and drug development professionals. It
acknowledges the notable scarcity of publicly accessible experimental data for the 3-isomer of
formylphenyl benzoate. To overcome this, we will employ a comparative and predictive
approach, leveraging established chemical principles and available data from its structural
isomers (e.g., 4-formylphenyl benzoate) and the parent compound, phenyl benzoate. By
synthesizing information from these related molecules, this document provides a robust
technical overview, grounded in authoritative chemical knowledge, to guide research and
development efforts.

Molecular Structure and Physicochemical
Properties

3-Formylphenyl benzoate is characterized by a central phenyl ring substituted with a formyl
(aldehyde) group at the meta-position and linked to a benzoyl group via an ester linkage. This
arrangement dictates its chemical reactivity and physical properties.
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Predicted Physicochemical Data

The following table summarizes key physicochemical properties. While experimental data for

this specific isomer is limited, these values are computed based on its structure and provide

reliable estimates for experimental design.

Property Predicted/Known Value Source/Comment
CAS Number 33696-06-9 [1]
Molecular Formula C14H1003 [1]
Molecular Weight 226.23 g/mol [1]
IUPAC Name 3-formylphenyl benzoate
0O=C(0OC1=CC=CC(C=0)=C1)
SMILES [1]
C2=CC=CC=C2
Predicted, similar to 4-
XLogP3 3.1
formylphenyl benzoate.[2]
Hydrogen Bond Donors 0 [3]
Hydrogen Bond Acceptors 3 [3]
Rotatable Bonds 3 [3]
Topological Polar Surface Area
bolog 43.4 A2 [2]

(TPSA)

Inferred from related

Appearance White to off-white solid
compounds.[4]
Insoluble in water; Soluble in
. . Inferred from phenyl benzoate.
Solubility organic solvents (e.g.,

Chloroform, Ethanol).

[4]115]

Synthesis Pathway: Esterification of 3-
Hydroxybenzaldehyde
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A standard and reliable method for synthesizing 3-Formylphenyl benzoate is the Schotten-
Baumann reaction, which involves the acylation of a phenol with an acyl chloride in the
presence of a base.[4] This approach offers high yields and is a common procedure in
synthetic organic chemistry.

Causality of Experimental Choices

o Reactants: 3-Hydroxybenzaldehyde is selected as the phenolic starting material to ensure
the formyl group is at the desired meta-position. Benzoyl chloride serves as the acylating
agent to introduce the benzoate moiety.

e Base: Aqueous sodium hydroxide (NaOH) is used to deprotonate the phenolic hydroxyl
group, forming the more nucleophilic phenoxide ion. This significantly accelerates the rate of
the nucleophilic acyl substitution reaction with benzoyl chloride.

e Solvent: The reaction is typically biphasic (aqueous/organic). The vigorous shaking ensures
sufficient interfacial area for the reaction to occur between the water-soluble phenoxide and
the benzoyl chloride, which may have limited water solubility.

Visualized Synthesis Workflow
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Reactants & Reagents
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Caption: Workflow for the synthesis of 3-Formylphenyl benzoate via Schotten-Baumann
reaction.

Detailed Experimental Protocol

Caution: Benzoyl chloride is a lachrymator and should be handled in a fume hood. Phenols are
toxic and can cause skin burns. Always wear appropriate personal protective equipment (PPE),
including gloves and safety goggles.[6]

e Preparation: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of 3-hydroxybenzaldehyde in 20 mL
of 10% aqueous sodium hydroxide solution. Cool the flask in an ice-water bath.

o Reaction: While in the fume hood, add 1.5 mL of benzoyl chloride dropwise to the cooled
solution over 5 minutes while vigorously swirling or stirring the flask.

o Completion: After the addition is complete, stopper the flask and shake it vigorously for 15-20
minutes. The solid product, 3-formylphenyl benzoate, will precipitate out of the solution.

« |solation: Collect the solid product by vacuum filtration using a Bichner funnel.

e Washing: Wash the collected solid thoroughly with two portions of 20 mL cold water to
remove any unreacted starting materials and salts.

 Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield
the purified 3-formylphenyl benzoate.

Drying: Allow the crystals to air dry or place them in a desiccator under vacuum.

Spectroscopic and Analytical Characterization

Unambiguous characterization of 3-Formylphenyl benzoate relies on a combination of
spectroscopic techniques. The following sections detail the expected spectral features, drawing
comparisons with known spectra of related isomers and functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by strong absorptions from the two carbonyl
groups.
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Aldehyde C=0 Stretch: A strong, sharp peak is predicted around 1700-1710 cm~1.[7]

Ester C=0 Stretch: A strong, sharp peak is anticipated at a slightly higher wavenumber,
around 1735-1745 cm=1.[7]

Ester C-O Stretch: A characteristic band will be present in the 1300-1100 cm~? region.[7]
Aromatic C-H Stretch: Vibrations observed above 3000 cm~1.[7]

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm~1* range.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the substitution pattern of the phenyl rings.

Aldehyde Proton (-CHO): The most downfield signal, a singlet, is expected above 10.0 ppm.
This is highly characteristic of an aldehyde proton.[7]

Aromatic Protons: The protons on the two phenyl rings will appear in the region of 7.2-8.3
ppm. The meta-substitution pattern of the formyl-substituted ring will lead to a complex
splitting pattern. The protons on the benzoate ring will show a pattern typical of a
monosubstituted benzene ring.

Aldehyde Carbonyl Carbon: Predicted to be in the range of 190-195 ppm.
Ester Carbonyl Carbon: Expected around 164-166 ppm.

Aromatic Carbons: A series of signals between 120-155 ppm. The carbon attached to the
ester oxygen (C-O) will be downfield, as will the carbon attached to the formyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.
e Molecular lon (M+): The molecular ion peak is expected at an m/z of 226.

o Key Fragmentation: A primary fragmentation pathway for phenyl benzoates is the cleavage
of the ester bond. This would lead to characteristic fragments:
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o Benzoyl Cation (m/z 105): This is often the base peak in the spectrum of phenyl
benzoates.[8]

o Phenoxy Radical Cation or related fragments (m/z 77): Corresponding to the phenyl
group.[8]

Analytical Chromatography

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the
purity of 3-formylphenyl benzoate and for its quantification.[9][10]

Sample Preparation HPLC System
Prepare Stock Solution Mobile Phase:
(1 mg/mL in Acetonitrile) Acetonitrile:Water Gradient

!

Dilute to Working Standards C18 Column
(e.g., 1-100 pg/mL) (e.g., 250x4.6 mm, 5 um)

Gilter through 0.45 pm syringe filtea (UV Detector @ 254 nm)

Datal Analysis

v v
anect Sample (10 uL))— (Acquire Chromatogram)

'

(Quantify using Peak AreaD

Purity Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 33696-06-9|3-Formylphenyl benzoate|BLD Pharm [bldpharm.com]

2. 4-Formylphenyl benzoate | C14H1003 | CID 220559 - PubChem
[pubchem.ncbi.nim.nih.gov]

. chemscene.com [chemscene.com]

. researchgate.net [researchgate.net]

. assets.thermofisher.com [assets.thermofisher.com]
. chem.libretexts.org [chem.libretexts.org]

. pdf.benchchem.com [pdf.benchchem.com]

. Phenyl benzoate | C13H1002 | CID 7169 - PubChem [pubchem.ncbi.nlm.nih.gov]

.
(] [e0] ~ » ol S w

. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC
[pmc.ncbi.nim.nih.gov]

¢ 10. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [Introduction: Navigating Data Scarcity with Comparative
Chemical Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2645597#3-formylphenyl-benzoate-cas-33696-06-9-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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